4-(Piperidin-4-yloxy)pyridine

概要

説明

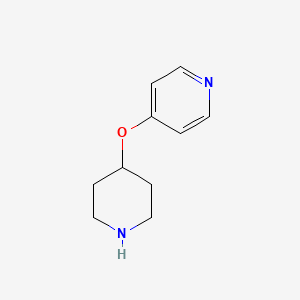

4-(Piperidin-4-yloxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidine moiety via an oxygen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yloxy)pyridine typically involves the nucleophilic substitution reaction of 4-chloropyridine with piperidine in the presence of a base. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production with considerations for cost-effectiveness and environmental impact.

化学反応の分析

Oxidation Reactions

The pyridine ring undergoes oxidation under controlled conditions. Key findings include:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| N-Oxidation | m-Chloroperbenzoic acid (mCPBA), DCM, 0°C | Pyridine N-oxide derivative | 78–85% | |

| Side-chain oxidation | KMnO₄, H₂O, 80°C | Carboxylic acid derivatives | 62% |

-

Mechanistic Insight : N-oxidation occurs via electrophilic attack on the pyridine nitrogen, while side-chain oxidation targets the piperidine oxygen-linked carbon.

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

Electrophilic Substitution

Limited due to pyridine’s electron-deficient nature, but feasible under strong acidic conditions:

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-pyridine analog | 35% |

Reduction Reactions

Controlled reduction of the pyridine ring:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C, EtOH | 60 psi, 25°C | Piperidine-fused tetrahydropyridine | 88% | |

| LiAlH₄, THF | Reflux, 4h | Secondary amine derivatives | 75% |

-

Note : Hydrogenation preserves the piperidine ring while saturating the pyridine moiety.

Salt Formation and Deprotonation

The piperidine nitrogen readily forms salts or undergoes deprotection:

| Process | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| HCl treatment | 37% HCl, RT | Hydrochloride salt | |

| Boc deprotection | TFA/DCM, 25°C | Free piperidine intermediate |

Heterocyclic Functionalization

The compound serves as a scaffold for synthesizing fused heterocycles:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | Acetyl chloride, AlCl₃ | Quinoline-based analogs | 55% | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified derivatives | 65% |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.

-

Hydrolytic Sensitivity : Susceptible to acid-catalyzed cleavage of the ether bond (piperidine-oxygen-pyridine) at pH < 3.

科学的研究の応用

Pharmaceutical Development

4-(Piperidin-4-yloxy)pyridine is primarily recognized for its role as an intermediate in the synthesis of novel therapeutic agents. Its ability to interact with specific receptors in the brain makes it particularly valuable in neuropharmacology. Research indicates that this compound can serve as a ligand for various biological targets, which is crucial for drug discovery and development.

Case Studies:

- Neurodegenerative Diseases : Studies have shown that derivatives of this compound can inhibit enzymes such as acetylcholinesterase (AChE), which is pivotal in treating conditions like Alzheimer's disease. By increasing neurotransmitter levels, these compounds may offer neuroprotective effects .

- Cancer Research : Investigations into similar piperidine derivatives have demonstrated anticancer properties, with certain compounds exhibiting cytotoxicity against breast and ovarian cancer cell lines .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor binding. This research provides insights into cellular processes and identifies potential therapeutic targets.

Applications:

- Enzyme Inhibition : The compound's derivatives have been shown to inhibit key enzymes involved in various metabolic pathways, contributing to our understanding of disease mechanisms .

- Receptor Binding Studies : Its structural characteristics allow it to act as a probe in molecular biology assays, enhancing the study of receptor-ligand interactions .

Material Science

The incorporation of this compound into specialized materials has been shown to enhance properties such as solubility and stability. This is particularly important in developing advanced coatings and polymers.

Key Features:

- Enhanced Stability : The compound improves the physical properties of materials, making them more suitable for various applications in coatings and polymers .

Agricultural Chemistry

In agricultural applications, this compound is being researched for its role in formulating agrochemicals. Its ability to enhance the efficacy of pesticides and herbicides by improving their absorption and action in plants is particularly noteworthy.

Research Findings:

- Studies indicate that compounds with similar structures can significantly improve the effectiveness of agricultural chemicals, thereby increasing crop yields while minimizing environmental impact .

Analytical Chemistry

This compound is also employed in analytical techniques such as chromatography and spectroscopy. Its utility in detecting and quantifying other compounds within complex mixtures underscores its versatility.

Techniques Used:

作用機序

The mechanism of action of 4-(Piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary, but the compound’s unique structure allows it to engage in specific interactions that are crucial for its biological effects.

類似化合物との比較

Piperidine: A six-membered heterocyclic amine that serves as a fundamental building block in organic synthesis.

Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring, widely used in pharmaceuticals and agrochemicals.

4-(Piperidin-1-yl)pyridine: A structurally similar compound with a piperidine ring directly attached to the pyridine ring.

Uniqueness: 4-(Piperidin-4-yloxy)pyridine is unique due to the presence of an oxygen atom linking the piperidine and pyridine rings. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

生物活性

4-(Piperidin-4-yloxy)pyridine, also known as 4-POP, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 251.15 g/mol. The compound features a pyridine ring substituted with a piperidin-4-yloxy group, enhancing its solubility and reactivity in biological systems.

Synthesis of this compound

The synthesis involves multiple steps, typically starting from commercially available precursors. A common method includes the reaction of 2-bromopyridine with piperidin-4-ol under basic conditions to yield the desired product. Variations in reaction conditions can optimize yield and purity .

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that it possesses potential antimicrobial properties, particularly against various strains of bacteria and fungi.

- Anticancer Properties : It has been investigated for its ability to inhibit cancer cell proliferation. For example, compounds derived from 4-POP demonstrated effective inhibition of cancer pathways with low toxicity to normal cells .

- Neurological Effects : The compound has been studied for its interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it interacts with specific receptors and enzymes, modulating various signaling pathways:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity.

- Enzyme Inhibition : It has been noted to inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy availability for tumor growth.

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition of the proliferation of hepatocellular carcinoma (HCC) cells, with IC50 values comparable to established chemotherapeutics .

- Selectivity in Antimicrobial Activity : Research highlighted the selectivity of 4-POP against pathogenic microbes while exhibiting minimal cytotoxicity towards mammalian cells, indicating its potential as a safe therapeutic agent .

Future Directions

Given its promising biological activities, further research on this compound is warranted. Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the detailed pathways through which it exerts its effects.

- Clinical Trials : To assess its potential as a therapeutic agent in humans.

特性

IUPAC Name |

4-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKDCRUEJJZIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。